Home > Products > Screening Compounds P102484 > Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate
Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate - 488094-85-5

Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate

Catalog Number: EVT-3062500
CAS Number: 488094-85-5
Molecular Formula: C16H13N3O3S
Molecular Weight: 327.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

While the exact compound is not mentioned, its structure suggests it belongs to the class of 1,3,4-oxadiazole derivatives. These compounds are a type of heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. They are known for their diverse biological activities, attracting significant interest in medicinal chemistry research. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Synthesis Analysis
  • Synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol: This could be achieved starting from isonicotinic acid hydrazide and reacting it with carbon disulfide in the presence of a base. [, , ]
Chemical Reactions Analysis
  • Complexation with metal ions via the nitrogen atoms in the oxadiazole and pyridine rings. [, , ]
Applications
  • Antimicrobial activity: This class of compounds has shown promise against various bacterial and fungal strains, including drug-resistant ones. [, , , , ]
  • Anticancer activity: Some 1,3,4-oxadiazole derivatives have demonstrated antiproliferative effects against various cancer cell lines. [, ]
  • Anti-inflammatory activity: These compounds could potentially target inflammatory pathways and act as potential therapeutics for inflammatory diseases. [, ]

1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones

  • Compound Description: This series of compounds represents Mannich bases of 3-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thione derivatives. These compounds were synthesized and evaluated for their antimycobacterial activity. []

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride

  • Compound Description: This compound, a heterocyclic 1,3,4-oxadiazole derivative, was synthesized from 1-Isonicotinoyl-4-phenylthiosemicarbazide. Its crystal structure was determined, revealing a nearly planar structure with minimal dihedral angles between the oxadiazole, phenyl, and pyridinium rings. []

4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione

  • Compound Description: This compound, a heterocyclic 1,2,4-triazole derivative, was synthesized from 1-Isonicotinoyl-4-phenylthiosemicarbazide. Its crystal structure was determined, revealing a non-planar structure. []

N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate

  • Compound Description: This compound was synthesized using a CoII-catalyzed method, and its crystal structure was determined. The structure features a symmetric N⋯H+⋯N unit. []

3-(4-acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones

  • Compound Description: This series of compounds was synthesized and evaluated for their anticonvulsant activity and neurotoxicity. The study aimed to explore the potential of these compounds as anticonvulsant agents. []

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

  • Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. It exhibits a remarkable pharmacokinetic profile and demonstrated promising results in preclinical models of rheumatoid arthritis (RA). []

4-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridinium benzoate

  • Compound Description: This compound's crystal structure was determined, revealing that π–π stacking interactions between the aromatic rings contribute to the stability of the crystal structure. []

2-[(2-{[5-(Pyridin-4-yl)-1, 3, 4-Oxadiazol-2-yl]Sulfanyl}Ethyl)Sulfanyl]-1,3-Benzoxazole Derivatives

  • Compound Description: This series of compounds, featuring a 1,3,4-oxadiazole linked to a benzoxazole moiety, was synthesized and evaluated for antimicrobial, antioxidant, and antitubercular activities. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: This compound is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor with an improved therapeutic index compared to earlier generation inhibitors. It shows potent anti-inflammatory activity but lower emetogenicity. []

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)1-phenylethan-1-one

  • Compound Description: This imidazole compound was synthesized and its structure was confirmed by single-crystal X-ray diffraction and nuclear magnetic resonance. [, ]

2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetates

  • Compound Description: This series of compounds, derived from 5-bromo-N’-(1-arylethylidene)-2-hydroxybenzohydrazides, was synthesized and characterized using spectroscopic methods. []

3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one and 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-ones

  • Compound Description: These compounds were investigated for their polymorphic structures, revealing multiple forms with distinct intermolecular interactions and packing arrangements. []

Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides

  • Compound Description: This series of compounds, incorporating a 1,3,4-oxadiazole ring linked to a dihydropyridine moiety, was synthesized with the aim of developing potential anti-inflammatory and anti-cancer agents. []

2‐(p‐tolyloxy)‐3‐(5‐(pyridin‐4‐yl)‐1,3,4‐oxadiazol‐2‐yl)quinoline Derivatives

  • Compound Description: This series of compounds, synthesized via oxidative cyclization, was evaluated for their antibacterial activities against various bacterial strains. []

N-[(5′-Substituted 2′-phenyl-1H-indol-3′-yl)methylene]-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines

  • Compound Description: This series of compounds, designed to explore their antimicrobial and antioxidant activities, incorporates a 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-amine moiety. []

1-(2-(pyridin-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-one

  • Compound Description: The crystal structure of this compound, containing a 1,3,4-oxadiazole ring with pyridinyl substituents, was determined using X-ray diffraction. []

7-Substituted 6,14-Ethenomorphinane Derivatives: N-{5-[(5α,7α)-4,5-Epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]-1,3,4-oxadiazol-2-yl}arenamines

  • Compound Description: This series of compounds, incorporating a 1,3,4-oxadiazole ring linked to a rigid morphine structure, was synthesized and characterized using spectroscopic techniques. []

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

  • Compound Description: This compound is a potent and selective vascular endothelial growth factor receptor-2 antagonist. Its metabolism was investigated in various species, revealing diverse metabolic pathways. []

N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine Derivatives

  • Compound Description: This series of oxadiazole analogues was synthesized and characterized for their antiproliferative and antimicrobial activities. Some compounds showed promising activity against specific cancer cell lines. []

7-methyl-4-(5-aryl-[1,3,4] oxadiazol-2-yl methyl)-chromen-2-one Derivatives

  • Compound Description: This series of compounds, featuring a 1,3,4-oxadiazole ring linked to a chromen-2-one moiety, was synthesized from commercially available starting materials. [, ]

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

  • Compound Description: The crystal structure of this compound, containing a 1,3,4-oxadiazole ring linked to a pyridazinone moiety, was determined, revealing C—H⋯N and C—H⋯O contacts contributing to crystal packing. []

(Z)-N-(1-[2-{3-[(dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene) benzenamine Derivatives

  • Compound Description: This series of compounds, incorporating a 5-(pyridin-4-yl)-1,3,4-oxadiazole moiety, was synthesized and evaluated for their antifungal activity. Some compounds showed significant activity against Candida albicans, Candida tropicalis, and Aspergillus niger. []

1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one

  • Compound Description: The crystal structure of this compound was determined and Hirshfeld surface analysis was used to understand intermolecular interactions. []

4-(((4-(5-(Aryl)-1, 3, 4-oxadiazol-2-yl)benzyl)oxy)methyl)-2,6-dimethoxyphenol Derivatives

  • Compound Description: This series of compounds, synthesized from 4-(((4-hydroxy-3,5-dimethoxybenzyl)oxy)methyl) benzohydrazide and substituted carboxylic acids, was investigated for their antioxidant properties using DPPH and FRAP assays. []

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

  • Compound Description: This compound's crystal structure was determined, revealing the presence of N—H⋯O and N—H⋯S hydrogen bonds. []

N-[(1,3,4-Oxadiazol-2-yl) Methyl] Benzamine Derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for their antiproliferative and antioxidant activities. Some compounds showed promising activity against cancer cell lines and as DPPH free radical scavengers. []

4-Methyl-N-[1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]benzenesulfonamide

  • Compound Description: The crystal structure of this compound, containing a 1,3,4-oxadiazole ring, was determined. The structure revealed two conformers, stabilized by a network of N—H⋯O hydrogen bonds. []
  • Compound Description: This series of 2,5-diaryloxadiazole and mercaptooxadiazole derivatives were synthesized and investigated for their antimicrobial and antitubercular activities. []
  • Compound Description: These series of compounds, designed as modifications of isoniazid (INH), were evaluated for their anti-tubercular activity against various strains of Mycobacterium tuberculosis. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

  • Compound Description: This series of bi-heterocyclic propanamides was synthesized and evaluated for urease inhibitory potential and cytotoxicity. The compounds exhibited promising urease inhibitory activity and were found to be less cytotoxic. []

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System

  • Compound Description: This series of compounds, featuring a hybrid ring system of thiazole and oxadiazole, was synthesized and evaluated for its antibacterial potential, showing significant activity. []

N‐(5‐(alkylthio)‐1,3,4‐oxadiazol‐2‐yl)methyl)benzamide Analogues

  • Compound Description: This series of compounds was synthesized as potential alkaline phosphatase inhibitors. The compounds were designed based on the 1,3,4-oxadiazole scaffold and were found to exhibit good to excellent inhibitory activity against alkaline phosphatase. []

3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one Derivatives

  • Compound Description: This series of compounds, incorporating a 1,3,4-oxadiazole ring linked to a tetrahydropyrimidine and an indole moiety, was synthesized and evaluated for antibacterial, antifungal, and antioxidant activities. The compounds showed promising results in all three assays. []

catena-Poly[[diaquanickel(II)]-bis(μ-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetato)]

  • Compound Description: This coordination polymer incorporates a 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol moiety as a bridging ligand between nickel(II) centers. []

Bis(μ-4,4;6,6-bis(biphenyl-2,2′-diyldioxy)-2,2-bis{2-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]phenoxy}cyclotriphosphazene)di-μ-chlorido-bis[chloridocopper(II)]

  • Compound Description: This complex features a binuclear copper(II) structure bridged by chloride ions and coordinated by ligands containing a 5-(pyridin-4-yl)-1,3,4-oxadiazole moiety. []

N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline

  • Compound Description: This compound, featuring a pyrazole ring linked to an oxadiazole ring, was investigated for its conformational preferences using crystallographic analysis. []

3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-4H-chromen-4-one

  • Compound Description: This compound's crystal structure was determined, revealing the formation of dimers through C—H⋯O and C—H⋯N hydrogen bond interactions, which further assemble into chains. []

Tetraaquabis(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetato)cobalt(II) monohydrate

  • Compound Description: This cobalt(II) complex incorporates a 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol moiety as a ligand, coordinating through both the pyridyl nitrogen and carboxylate oxygen atoms. []

Bis(μ-2-{5-[(pyridin-4-ylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenolato)bis[(acetylacetonato)copper(II)]

  • Compound Description: This compound is a novel binuclear copper(II) metallocycle synthesized using an asymmetric ligand containing a 1,3,4-oxadiazole ring. The structure is stabilized by weak Cu···S, C-H···π and π-π interactions. []

1,4-Bis{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}butane

  • Compound Description: This compound's crystal structure was determined, revealing a twisted conformation of the 1,3,4-oxadiazole and pyridinyl rings. []

Properties

CAS Number

488094-85-5

Product Name

Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate

IUPAC Name

methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate

Molecular Formula

C16H13N3O3S

Molecular Weight

327.36

InChI

InChI=1S/C16H13N3O3S/c1-21-15(20)13-4-2-11(3-5-13)10-23-16-19-18-14(22-16)12-6-8-17-9-7-12/h2-9H,10H2,1H3

InChI Key

NWPPHMCDJATXDQ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=NC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.